![molecular formula C20H22O3 B14187797 2-Ethyl-8-(4-methylpentyl)naphtho[1,2-b]furan-4,5-dione CAS No. 927174-24-1](/img/structure/B14187797.png)
2-Ethyl-8-(4-methylpentyl)naphtho[1,2-b]furan-4,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethyl-8-(4-methylpentyl)naphtho[1,2-b]furan-4,5-dione is a chemical compound belonging to the naphthofuran family. This compound is known for its bioactive properties, particularly its potential anti-cancer activity. It is a derivative of naphthoquinone, which is a class of organic compounds with significant biological and pharmacological activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-8-(4-methylpentyl)naphtho[1,2-b]furan-4,5-dione can be achieved through various synthetic routes. One common method involves the reaction of 2-hydroxy-1,4-naphthoquinone with appropriate alkylating agents under basic conditions. The reaction typically proceeds through a nucleophilic substitution mechanism, where the hydroxyl group is replaced by the alkyl group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
2-Ethyl-8-(4-methylpentyl)naphtho[1,2-b]furan-4,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various alkylating agents and halogenating agents can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted naphthoquinones and hydroquinones, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
2-Ethyl-8-(4-methylpentyl)naphtho[1,2-b]furan-4,5-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Wirkmechanismus
The mechanism of action of 2-Ethyl-8-(4-methylpentyl)naphtho[1,2-b]furan-4,5-dione involves the inhibition of Src-mediated signaling pathways. Src is a family of protein tyrosine kinases that play a crucial role in cell adhesion, motility, and invasion. By inhibiting Src kinase activity, this compound can reduce the phosphorylation of focal adhesion kinase (FAK), p130Cas, and paxillin, thereby suppressing cancer cell migration and invasion .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Naphtho[1,2-b]furan-4,5-dione: A closely related compound with similar bioactive properties.
Naphtho[2,3-b]furan-4,9-dione: Another derivative with potential biological activities.
Uniqueness
2-Ethyl-8-(4-methylpentyl)naphtho[1,2-b]furan-4,5-dione is unique due to its specific alkyl substituents, which may enhance its bioactivity and selectivity in targeting cancer cells. Its ability to inhibit Src-mediated signaling pathways makes it a promising candidate for further research and development in cancer therapy .
Eigenschaften
CAS-Nummer |
927174-24-1 |
|---|---|
Molekularformel |
C20H22O3 |
Molekulargewicht |
310.4 g/mol |
IUPAC-Name |
2-ethyl-8-(4-methylpentyl)benzo[g][1]benzofuran-4,5-dione |
InChI |
InChI=1S/C20H22O3/c1-4-14-11-17-19(22)18(21)15-9-8-13(7-5-6-12(2)3)10-16(15)20(17)23-14/h8-12H,4-7H2,1-3H3 |
InChI-Schlüssel |
LCXHZJRRCNJPLG-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC2=C(O1)C3=C(C=CC(=C3)CCCC(C)C)C(=O)C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


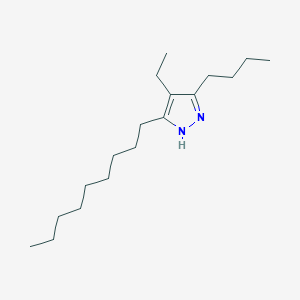
amino}ethan-1-ol](/img/structure/B14187736.png)
![3-benzyl-10-methyl-2-propylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B14187741.png)
![4,4'-Sulfonylbis[2-(prop-1-en-1-yl)phenol]](/img/structure/B14187745.png)
![5-Bromo-1-chloro-3-methyl-2-[(prop-2-en-1-yl)oxy]benzene](/img/structure/B14187755.png)
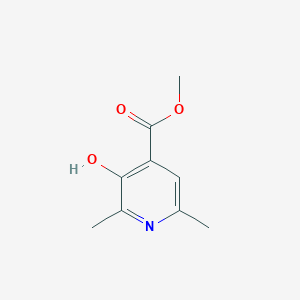

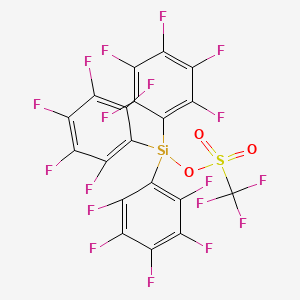
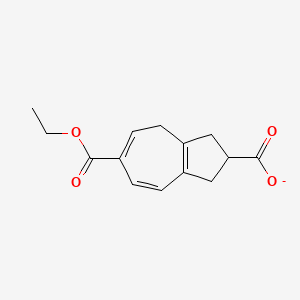
![5-[(2H-1,3-Benzodioxol-5-yl)methanesulfonyl]-1,2,4-thiadiazol-3-amine](/img/structure/B14187784.png)
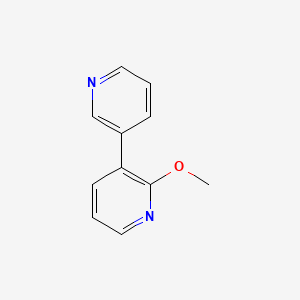
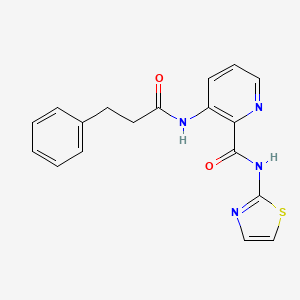
![{[9-(4-Methylbenzene-1-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid](/img/structure/B14187801.png)
![1-Methyl-4-(propan-2-yl)bicyclo[2.2.2]octane-2,3-dicarboxylic acid](/img/structure/B14187805.png)
